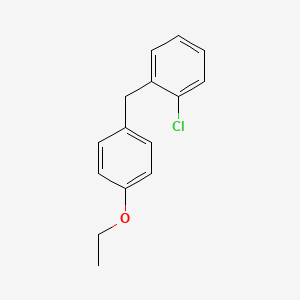

1-chloro-2-(4-ethoxybenzyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c1-2-17-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)16/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETHSKCEXFAVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 Chloro 2 4 Ethoxybenzyl Benzene and Analogues

Electrophilic Aromatic Substitution Reactions on the Benzylbenzene Core

The structure of 1-chloro-2-(4-ethoxybenzyl)benzene presents two aromatic rings that can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.comlibretexts.org The reactivity and orientation of substitution on each ring are governed by the electronic effects of the existing substituents.

The two benzene (B151609) rings exhibit different levels of activation towards electrophiles.

The 4-ethoxybenzyl ring: The ethoxy group (-OEt) is a powerful activating group. Its oxygen atom can donate electron density to the aromatic ring through resonance (a +R effect), making the ring more nucleophilic and thus more reactive towards electrophiles. It directs incoming electrophiles primarily to the ortho and para positions relative to itself. Since the para position is occupied by the benzyl (B1604629) group, substitution is expected to occur at the positions ortho to the ethoxy group.

The 1-chloro-2-benzyl ring: The chloro group (-Cl) is a deactivating group due to its electron-withdrawing inductive effect (-I effect), which makes the ring less nucleophilic compared to benzene. libretexts.org However, like other halogens, it is an ortho, para-director because it can donate a lone pair of electrons through resonance (+R effect), which helps to stabilize the cationic intermediate (the sigma complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com The benzyl group is a weakly activating, ortho, para-director. The combined influence of these two groups will direct incoming electrophiles to the available positions on this ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration would introduce a nitro (-NO2) group, while bromination would add a bromine (-Br) atom onto one of the rings, likely favoring the more activated ethoxy-substituted ring. The specific outcome would depend on the reaction conditions and the nature of the electrophile.

| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Reactivity toward EAS |

| A | 4-ethoxy | Activating (+R > -I) | ortho, para | High |

| B | 1-chloro | Deactivating (-I > +R) | ortho, para | Low |

| B | 2-benzyl | Weakly Activating | ortho, para | Moderate |

Nucleophilic Substitution Reactions Involving Halogen Substituents

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard S_N1 or S_N2 conditions. libretexts.org However, substitution of the chloro group can be achieved under specific and often harsh conditions, or if the ring is further substituted with strong electron-withdrawing groups. libretexts.org

The primary mechanism for such a transformation is the nucleophilic aromatic substitution (S_NAr) addition-elimination pathway. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (the halogen), as they can stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, the chloro substituent does not have such strong activating groups in the required positions, making S_NAr reactions challenging.

Despite these challenges, transformations involving the halogen substituent are crucial for creating analogues. For example, related iodo- and bromo-substituted diarylmethanes serve as precursors in pharmaceutical synthesis. nih.govchemicalbook.comsigmaaldrich.comlgcstandards.com These halogenated analogues can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Hiyama couplings, to form new carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org For instance, an iodo-analogue could be coupled with a boronic acid to introduce a new aryl or alkyl group, demonstrating a synthetic utility that relies on the reactivity of the halogen substituent.

Investigation of Oxidation and Reduction Pathways of the Benzyl Linkage

The methylene (B1212753) bridge (-CH2-) connecting the two aryl rings, known as the benzyl linkage, is a key site for redox reactions.

Reduction: The benzyl linkage in this compound is itself a reduced structure. Its synthesis often proceeds via the reduction of a corresponding benzophenone (B1666685) precursor. For example, a common route to prepare the analogue 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) involves the Friedel-Crafts acylation of phenetole (B1680304) with 5-bromo-2-chlorobenzoyl chloride to form 5-bromo-2-chloro-4'-ethoxybenzophenone. This ketone is then reduced to the diarylmethane. google.com This reduction can be accomplished using various reducing agents. A notable method employs triethylsilane in the presence of a Lewis acid like aluminum chloride. google.com Another approach uses sodium borohydride (B1222165) with aluminum chloride. google.com

Oxidation: Conversely, the benzylic C-H bonds of the methylene bridge are susceptible to oxidation. The benzylic position is activated by the adjacent aromatic rings, making it a target for various oxidizing agents. Research on diarylmethanes has shown that the benzylic methylene group can be functionalized through oxidation. nih.gov For instance, iron-catalyzed reactions have been used to convert the methylene group of diarylmethanes into a chloroalkenyl group in the presence of N-chlorosuccinimide (NCS). nih.gov While specific oxidation studies on this compound are not detailed in the provided context, the general reactivity of diarylmethanes suggests that this compound could be oxidized to the corresponding benzophenone or other functionalized derivatives under appropriate conditions.

| Transformation | Starting Material | Product | Reagents | Reference |

| Reduction | 5-bromo-2-chloro-4'-ethoxybenzophenone | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Triethylsilane, Aluminum Chloride | google.com |

| Reduction | 5-bromo-2-chloro-4'-ethoxybenzophenone | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Sodium Borohydride, Aluminum Chloride | google.com |

| Oxidation (General) | Diarylmethane | Chloroalkenyl derivative of diarylmethane | NCS, DDQ, Iron catalyst | nih.gov |

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound and its analogues is significantly influenced by the nature and position of substituents on the aromatic rings. These structure-reactivity relationships are particularly evident in the synthesis of pharmaceutical agents, where halogenated analogues are common intermediates.

The introduction of different halogens (e.g., bromine, iodine) in place of or in addition to the chlorine atom alters the electronic properties of the ring and the reactivity of the C-X bond. For instance, the C-I bond is weaker and more polarizable than the C-Br or C-Cl bond, making iodo-substituted analogues like 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene (B57572) more reactive in metal-catalyzed cross-coupling reactions. nih.govchemicalbook.com This enhanced reactivity is exploited in synthetic sequences where the iodo-group acts as a leaving group for the formation of key bonds, such as the C-glycoside bond in the synthesis of SGLT2 inhibitors.

Computational and Theoretical Investigations of 1 Chloro 2 4 Ethoxybenzyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-chloro-2-(4-ethoxybenzyl)benzene. These ab initio methods solve the Schrödinger equation to determine the electronic structure, which in turn dictates the molecule's geometry, stability, and reactivity.

Detailed Research Findings: Methods like Density Functional Theory (DFT), often with functionals such as B3LYP and basis sets like 6-311G(d), are employed for geometry optimization to find the lowest energy structure of the molecule. arxiv.org Once the optimized geometry is obtained, further calculations can predict a variety of electronic properties. arxiv.org

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. mdpi.com

Global Reactivity Parameters (GRPs) such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. mdpi.com These parameters provide a quantitative measure of the molecule's reactivity. For instance, these calculations can predict which sites on the benzene (B151609) rings are most susceptible to electrophilic or nucleophilic attack, guiding synthetic chemists in designing reactions. chemguide.co.ukyoutube.com For example, the presence of the electron-donating ethoxy group and the electron-withdrawing chloro group significantly influences the electron density distribution across the aromatic rings.

Table 4.1: Computationally Derived Properties for Related Compounds Below is a table of properties for a structurally similar compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), which are typically determined using computational chemistry software.

| Computed Property | Value | Description |

| Molar Refractivity | 79.9 | A measure of the total polarizability of a mole of the substance. |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | Represents the surface area of polar atoms; predicts drug transport properties. |

| Num. rotatable bonds | 4 | Indicates the molecule's conformational flexibility. |

| Num. H-bond acceptors | 1 | The number of atoms that can accept a hydrogen bond. |

| Num. H-bond donors | 0 | The number of atoms that can donate a hydrogen bond. |

| Data sourced from a computational analysis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. ambeed.com |

Molecular Dynamics and Conformational Analysis

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are essential for understanding the conformational landscape of flexible molecules like this compound.

Detailed Research Findings: The presence of four rotatable bonds in the related bromo-derivative suggests significant conformational freedom. ambeed.com Conformational analysis, often initiated by generating a wide range of possible conformers using tools like CREST, is the first step. arxiv.org Following this, MD simulations are run by numerically solving Newton's equations of motion for the system of atoms. arxiv.org

These simulations track the trajectory of each atom over time, providing insights into:

Conformational Preferences: Identifying the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in various solvents).

Solvation Effects: MD simulations can explicitly model solvent molecules, allowing researchers to assess how the solvent influences the conformation and stability of intermediates in a reaction. This is particularly important for guiding solvent selection in synthesis.

Flexibility and Dynamics: Understanding how different parts of the molecule move and flex in relation to one another. The methylene (B1212753) bridge between the two aromatic rings, for example, is a key point of flexibility.

The force fields used in these simulations are critical for accuracy. Modern approaches focus on precisely modeling 1-4 interactions (interactions between atoms separated by three bonds) to accurately capture torsional energy barriers and molecular geometries. arxiv.org

Table 4.2: Key Parameters in Conformational Analysis

| Parameter | Significance for this compound |

|---|---|

| Number of Rotatable Bonds | A key determinant of conformational complexity. The bond between the phenyl ring and the methylene bridge, the bond between the methylene bridge and the ethoxy-phenyl ring, and the bonds within the ethoxy group allow for multiple conformations. |

| Torsional Energy Barriers | The energy required to rotate around a specific bond. Computational methods calculate these barriers to predict the likelihood of interconversion between different conformers at a given temperature. |

| Conformer Population | Based on their relative energies (calculated via quantum mechanics or force fields), the percentage of each stable conformer present at equilibrium can be predicted. |

Crystal Structure Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Should this compound be crystallized, X-ray crystallography would provide definitive information about its solid-state conformation and packing. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within the crystal lattice. nih.govnih.gov

Detailed Research Findings: Hirshfeld surface analysis is performed using software like Crystal Explorer, which takes the crystallographic information file (CIF) as input. mdpi.com The surface is defined by points where the electron density contribution from the molecule of interest is equal to the contribution from all neighboring molecules. mdpi.com

Different properties can be mapped onto this surface:

d_norm: This property highlights intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. Blue regions indicate longer contacts, and white regions represent contacts at the van der Waals distance. mdpi.com

Shape Index: This helps to identify the characteristic stacking of aromatic rings (π-π interactions), which would be expected in a compound with two benzene rings.

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal. They provide a quantitative breakdown of each type of interaction (e.g., H···H, C···H, Cl···H) and its percentage contribution to the total Hirshfeld surface area. nih.gov For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, and Cl···H/H···Cl contacts. nih.gov

Table 4.3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Chlorinated Aromatic Compound

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~30% | Represents interactions between hydrogen atoms on adjacent molecules. |

| C···H / H···C | ~20% | Indicates interactions between carbon and hydrogen atoms, often part of C-H···π interactions. |

| Cl···H / H···Cl | ~19% | Weak hydrogen bonding interactions involving the chlorine atom. |

| Cl···Cl | ~8% | Halogen-halogen interactions. |

| Cl···C / C···Cl | ~7% | Interactions between the chlorine atom and the carbon atoms of an adjacent aromatic ring. |

Data is illustrative and based on a published analysis of a similar chlorinated compound. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions, providing detailed information about intermediates and transition states that are transient and difficult to characterize experimentally.

Detailed Research Findings: For the synthesis of this compound, which can be prepared via a Friedel-Crafts reaction followed by a reduction, computational methods can elucidate the entire reaction coordinate.

The process typically involves:

Locating Stationary Points: The geometries and energies of the reactants, products, and any intermediates are calculated.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure, which is the maximum energy point along the reaction pathway. The TS represents the energy barrier that must be overcome for the reaction to proceed.

Frequency Calculations: These are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be run to confirm that the identified transition state correctly connects the reactants and products.

In the context of this compound's synthesis, computational studies could clarify the mechanism of the Friedel-Crafts alkylation and the subsequent reduction. They can also be used to understand and prevent the formation of impurities. For instance, a patent mentions that using acetonitrile (B52724) as a solvent during the reduction step can lead to the formation of an N-acetyl impurity. google.com Computational modeling could compare the energy barriers for the desired reduction pathway versus the impurity-forming pathway, helping to explain why the side reaction occurs and how it can be avoided by choosing a different solvent. google.com The study of polar transition states through simulation can further guide this solvent selection.

Table 4.4: Computational Analysis of a Reaction Step (e.g., Friedel-Crafts Alkylation)

| Computational Task | Information Gained |

|---|---|

| Geometry Optimization of Reactants | Determines the starting energy and structure of the reacting molecules (e.g., 1-chlorobenzene and 4-ethoxybenzyl chloride) and the Lewis acid catalyst (e.g., AlCl₃). |

| Transition State Search | Identifies the structure and energy of the transition state for the electrophilic attack on the benzene ring. |

| Calculation of Activation Energy | The energy difference between the reactants and the transition state; determines the theoretical reaction rate. |

| Geometry Optimization of Intermediate | Determines the structure and stability of the carbocation intermediate (sigma complex). |

| Geometry Optimization of Products | Determines the final energy and structure of this compound. |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

The definitive identification of 1-chloro-2-(4-ethoxybenzyl)benzene relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be the primary tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons on both benzene (B151609) rings, the methylene (B1212753) bridge protons, and the ethyl group of the ethoxy substituent. The chemical shifts, splitting patterns, and integration of these signals would confirm the substitution pattern and the number of protons in each environment.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule, including the two benzene rings, the methylene carbon, and the carbons of the ethoxy group.

Mass Spectrometry (MS) is critical for confirming the molecular weight and elemental composition of the compound. For this compound (C₁₅H₁₅ClO), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula. The mass spectrum would also be expected to show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl).

Infrared (IR) Spectroscopy serves to identify the functional groups present in the molecule. The IR spectrum of this compound would be anticipated to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic rings and the alkyl groups.

C=C stretching vibrations within the aromatic rings.

C-O stretching of the ether linkage.

C-Cl stretching, confirming the presence of the chloro substituent.

While specific, publicly available spectral data for this compound is scarce, chemical suppliers often provide a Certificate of Analysis (CoA) with such data upon purchase, confirming the compound's identity. synthinkchemicals.comsigmaaldrich.com

Table 1: Anticipated Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic, methylene, and ethoxy protons with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |

| Mass Spec. | Molecular ion peak confirming the molecular weight (246.73 g/mol ) and isotopic pattern for chlorine. |

| IR Spec. | Absorption bands for aromatic C-H, alkyl C-H, C=C, C-O, and C-Cl bonds. |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for separating it from related impurities. A purity of greater than 95% is often required for its use in further synthetic steps. lgcstandards.com

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation would be monitored using a UV detector, likely at a wavelength where the aromatic rings exhibit strong absorbance. While specific HPLC methods for this compound are not detailed in the public domain, methods for related compounds, such as its bromo and iodo derivatives, have been described and would likely be adaptable. lgcstandards.comchemicalbook.com For instance, the analysis of the related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) often utilizes a C18 column with a gradient elution. lgcstandards.com

Table 2: Representative HPLC Parameters for Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile/methanol |

| Detector | UV at a suitable wavelength (e.g., 220-230 nm) |

| Purity | Often reported as >95% lgcstandards.com |

Advanced Diffraction Techniques for Solid-State Characterization

For this compound that exists as a solid, X-ray diffraction techniques would provide definitive information about its solid-state structure.

Single-Crystal X-ray Diffraction , if a suitable single crystal can be grown, would offer an unambiguous determination of the three-dimensional arrangement of the atoms in the crystal lattice. This would confirm the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (PXRD) would be used to characterize the bulk crystalline form of the material. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase and can be used for quality control to ensure batch-to-batch consistency.

Currently, there are no publicly available reports of the single-crystal or powder X-ray diffraction data for this compound.

Exploratory Research on Academic Applications of 1 Chloro 2 4 Ethoxybenzyl Benzene

Role as a Synthetic Intermediate in Complex Molecule Synthesis

1-chloro-2-(4-ethoxybenzyl)benzene is a crucial building block in the field of organic synthesis, particularly valued for its role as an intermediate in the creation of more complex molecules. Its chemical structure, featuring a chlorinated benzene (B151609) ring attached to a 4-ethoxybenzyl group, provides a versatile scaffold for various chemical modifications. This compound and its derivatives are instrumental in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).

Precursor in the Synthesis of SGLT2 Inhibitors (e.g., Dapagliflozin (B1669812) Intermediates)

A primary application of this compound is in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. pensoft.netpensoft.net Specifically, derivatives of this compound, such as those with a bromo or iodo group, are key precursors for producing dapagliflozin. The structure of this compound allows for glycosylation at the benzylic position, a critical step in forming the final active drug molecule.

The synthesis of dapagliflozin often involves the coupling of a protected glucose derivative (gluconolactone) with a derivative of this compound. pensoft.netgoogleapis.com For instance, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a commonly used intermediate for this purpose. google.comgoogle.comgoogle.comwipo.int The process typically involves a reaction with an organolithium reagent, such as n-butyllithium, to facilitate the coupling with the protected sugar moiety. pensoft.net Subsequent chemical transformations, including deprotection and reduction steps, yield the final dapagliflozin molecule. pensoft.netpensoft.net The commercial significance of dapagliflozin has spurred research into more efficient and scalable synthetic routes for its intermediates, including this compound and its halogenated analogs.

Table 1: Key Intermediates in Dapagliflozin Synthesis

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| This compound | 1662702-90-0 | C₁₅H₁₅ClO | Precursor to halogenated intermediates. synthinkchemicals.comdrjcrbio.comcrslaboratories.com |

| 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Not specified in provided results | C₁₅H₁₄BrClO | Key intermediate for coupling with the glucose moiety. google.comgoogle.comgoogle.com |

| 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (B57572) | Not specified in provided results | C₁₆H₁₆ClIO | A versatile building block in organic synthesis. nbinno.com |

| Dapagliflozin | 461432-26-8 | C₂₁H₂₅ClO₆ | Final active pharmaceutical ingredient. |

Investigation of Related Benzylbenzene Structures in Materials Science Research

Research into benzylbenzene structures extends beyond pharmaceuticals into the realm of materials science. Dibenzylbenzene derivatives, which share a core structural motif with this compound, are of interest for their potential applications in the development of new polymers and other materials. ontosight.ai The specific arrangement of the benzyl (B1604629) groups on the central benzene ring can influence the material's properties, such as its thermal stability and mechanical strength.

Studies have explored the use of binuclear metallocene catalysts containing a benzyl benzene ring structure for ethylene (B1197577) polymerization. researchgate.net These catalytic systems have demonstrated the ability to produce polymers with specific branching patterns, which can be attributed to the weak interactions between the benzyl group and the metal center of the catalyst. researchgate.net This research highlights how the fundamental benzylbenzene framework can be leveraged to control polymerization processes and tailor the properties of the resulting polymers for various applications. researchgate.net

Research into Analogues for Potential Agrochemical Development

The structural features of benzylbenzene derivatives also make them interesting candidates for investigation in the field of agrochemicals. nbinno.com While direct research on this compound for agrochemical use is not extensively documented in the provided results, the broader class of compounds with similar structural elements has been explored.

For example, research on benzoxazole (B165842) and benzothiazole (B30560) derivatives, which are heterocyclic structures, has shown a wide range of biological activities relevant to agriculture, including fungicidal, herbicidal, and insecticidal properties. mdpi.com The principles of structure-activity relationship studies in these areas could be applied to analogues of this compound. By modifying the substituents on the benzene rings, researchers can systematically investigate how these changes affect the compound's biological activity, potentially leading to the discovery of new and effective agrochemicals. mdpi.com The versatility of the benzylbenzene scaffold allows for the synthesis of a diverse library of analogues for screening in agrochemical research programs. nbinno.commdpi.com

Future Research Directions for 1 Chloro 2 4 Ethoxybenzyl Benzene

Development of Sustainable Synthetic Methodologies

The traditional synthesis of diarylmethanes, including 1-chloro-2-(4-ethoxybenzyl)benzene and its analogues, often relies on Friedel-Crafts reactions. nih.gov These reactions typically employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which can generate significant metallic and halogenated waste. nih.govacs.org Future research should prioritize the development of greener, more sustainable synthetic routes.

Key areas for investigation include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or carbon-based solid acids, offers a recyclable and more environmentally benign alternative to traditional Lewis acids. numberanalytics.comnih.gov These catalysts are often characterized by low corrosiveness, reduced toxicity, and ease of handling. nih.gov

Alternative Solvents and Catalysts: Ionic liquids (ILs) and deep eutectic solvents (DESs) are emerging as promising media and catalysts for Friedel-Crafts reactions. numberanalytics.comnih.govacs.org Their tunable acidity, high thermal stability, and low volatility can lead to cleaner reactions and easier product separation. numberanalytics.com The use of less toxic metal salts, such as those based on titanium or rhenium, also presents a more sustainable option. rsc.orgacs.org

Energy-Efficient Methods: Exploring energy-efficient techniques like microwave irradiation or mechanochemical synthesis (ball milling) can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net

Greener Reagents: Replacing traditional alkylating or acylating agents with more environmentally friendly alternatives, such as benzyl (B1604629) alcohols or carboxylic acids, can further minimize the environmental impact of the synthesis. nih.govacs.org

| Sustainable Approach | Key Advantages | Relevant Research Focus |

| Heterogeneous Catalysis | Recyclable, reduced waste, low toxicity | Development of novel zeolite and carbon-based solid acid catalysts |

| Alternative Solvents | Tunable properties, low volatility, recyclable | Application of Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) |

| Energy-Efficient Methods | Reduced reaction times, lower energy consumption | Microwave-assisted synthesis, mechanochemistry (ball milling) |

| Greener Reagents | Reduced toxicity and waste | Use of benzyl alcohols and carboxylic acids instead of halides |

Comprehensive Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The Friedel-Crafts reaction, the cornerstone of its synthesis, proceeds through a multi-step mechanism that warrants further investigation. byjus.com

Future mechanistic studies should focus on:

Intermediate Characterization: The reaction involves the formation of an electrophilic carbocation or a similar reactive intermediate when an alkyl halide reacts with a Lewis acid. masterorganicchemistry.com Detailed studies, including low-temperature NMR spectroscopy, can provide deeper insights into the nature and stability of these intermediates. beilstein-journals.orgresearchgate.net

Role of the Catalyst: The Lewis acid catalyst plays a critical role in activating the alkylating or acylating agent. nrochemistry.com Investigating the interactions between different catalysts and the reactants can lead to the development of more efficient and selective catalytic systems. scielo.br

Solvent Effects: The choice of solvent can significantly influence the reaction pathway and yield. nih.gov Systematic studies on the effect of different solvent systems, including greener alternatives, are needed to fully understand their role in the reaction mechanism.

Computational Modeling: Theoretical studies, such as those employing Density Functional Theory (DFT), can provide a detailed energy profile of the reaction pathway. nih.govscielo.br These computational models can help elucidate the transition states and intermediates, offering a molecular-level understanding of the reaction. nih.govnih.gov

| Mechanistic Aspect | Research Objective | Methodology |

| Intermediate Species | Characterize the structure and stability of carbocation intermediates. | Low-temperature NMR, computational modeling. |

| Catalyst Function | Elucidate the precise role of the Lewis acid in activating the electrophile. | Kinetic studies, spectroscopic analysis, DFT calculations. |

| Solvent Influence | Understand how the solvent affects reaction rate and selectivity. | Comparative studies in various solvent systems. |

| Reaction Pathway | Map the complete energy profile of the Friedel-Crafts reaction. | Combined experimental and computational (DFT) studies. |

Exploration of Novel Derivatives and Their Potential Applications

The diarylmethane scaffold present in this compound is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.gov This suggests that novel derivatives of this compound could possess interesting pharmacological properties.

Future research in this area should involve:

Structural Modification: Systematic modification of the core structure of this compound can lead to a library of new compounds. This can include altering the substitution pattern on the aromatic rings, replacing the chloro and ethoxy groups, and modifying the methylene (B1212753) bridge.

Bioisosteric Replacement: Employing bioisosteric replacement strategies can help in designing new derivatives with improved pharmacokinetic or pharmacodynamic profiles. spirochem.com For instance, the ether linkage could be replaced with other groups to modulate metabolic stability. nih.govchemrxiv.orgresearchgate.net

Pharmacological Screening: The newly synthesized derivatives should be screened for a wide range of biological activities, including anticancer, anti-inflammatory, and anti-infective properties, where diarylmethane structures have shown promise. nih.gov

Structure-Activity Relationship (SAR) Studies: Establishing a clear structure-activity relationship is essential for the rational design of more potent and selective compounds. researchgate.net

| Derivative Design Strategy | Goal | Potential Therapeutic Areas |

| Ring Substitution Modification | Explore the effect of different functional groups on activity. | Oncology, Inflammation |

| Bioisosteric Replacement | Improve ADME properties and reduce toxicity. | Various, depending on the target |

| Methylene Bridge Analogs | Modulate conformational flexibility and binding. | CNS disorders, Antiviral |

Integration of In Silico and Experimental Approaches for Compound Design

The integration of computational (in silico) and experimental methods offers a powerful approach to accelerate the discovery and development of new compounds based on the this compound scaffold.

Future research should leverage this synergy by:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help in predicting the biological activity of newly designed derivatives based on their physicochemical properties. nih.gov This allows for the prioritization of synthetic targets.

Molecular Docking: In silico docking studies can be used to predict the binding modes of novel derivatives with various biological targets, such as enzymes and receptors. nih.gov This can provide insights into the molecular basis of their activity and guide the design of more potent inhibitors.

ADME/Tox Prediction: Computational tools can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. nih.govrsc.org

Mechanistic Insights from Computation: As mentioned earlier, computational chemistry can be used to model reaction mechanisms, aiding in the development of more efficient synthetic routes for the designed compounds. nih.gov

By combining the predictive power of in silico methods with the empirical validation of experimental work, the exploration of the chemical space around this compound can be conducted in a more efficient and targeted manner.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for preparing 1-chloro-2-(4-ethoxybenzyl)benzene, and what are the critical reaction conditions?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed arylation of exo-glycals with aryl iodides. Key steps include coupling 4-ethoxybenzyl groups to a chlorinated benzene backbone under controlled temperatures (e.g., 80–100°C) in anhydrous solvents like THF or DMF. Catalytic systems such as Pd(PPh₃)₄ with ligands (e.g., XPhos) enhance cross-coupling efficiency. Purification typically involves column chromatography using hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what diagnostic signals should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. In NMR, the ethoxy group (-OCH₂CH₃) exhibits a quartet near δ 60–70 ppm for the methylene carbon, while aromatic protons in the benzene rings appear as multiplet signals in NMR (δ 6.5–7.5 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 276.08 for C₁₅H₁₅ClO). Infrared (IR) spectroscopy identifies C-O-C stretches (~1250 cm⁻¹) .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound determined experimentally?

- Methodological Answer : Solubility is assessed in solvents like methanol, DCM, and hexane via gravimetric analysis. Stability under light, heat, and humidity is tested using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Melting points are measured via differential scanning calorimetry (DSC), while logP (octanol-water partition coefficient) is determined using shake-flask methods .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in Suzuki-Miyaura coupling reactions?

- Methodological Answer : The ethoxy group’s electron-donating nature activates the benzene ring for electrophilic substitution but introduces steric hindrance. Computational studies (DFT calculations) reveal that para-substitution on the benzene ring lowers the energy barrier for cross-coupling. Experimental optimization involves varying aryl halide partners (e.g., iodobenzene vs. bromobenzene) and monitoring yields via HPLC .

Q. What role does the palladium catalyst play in the stereoselective synthesis of derivatives, and how can selectivity be controlled?

- Methodological Answer : Palladium(0) catalysts (e.g., Pd₂(dba)₃) facilitate oxidative addition to aryl iodides, while bulky ligands (e.g., SPhos) direct regioselectivity. Stereochemical outcomes are probed using chiral HPLC or NOESY NMR to detect diastereomer ratios. Temperature modulation (e.g., low temps for kinetic control) and solvent polarity adjustments (e.g., DMF vs. toluene) further refine selectivity .

Q. What computational strategies predict the compound’s reactivity in radical-mediated functionalization?

- Methodological Answer : Density Functional Theory (DFT) simulations model bond dissociation energies (BDEs) for C-Cl and C-H bonds. For instance, the C-Cl bond at the 1-position has a BDE of ~85 kcal/mol, making it susceptible to homolytic cleavage under UV light. Molecular dynamics (MD) simulations assess solvation effects on radical intermediates, guiding solvent selection (e.g., acetonitrile for polar transition states) .

Data Contradictions and Validation

- Synthetic Yield Variability : reports yields >70% for palladium-catalyzed reactions, while notes 50% yields in trifluoromethylation. This discrepancy highlights the need for rigorous optimization of catalyst loading and reaction time .

- Spectroscopic Assignments : Conflicts in NMR chemical shifts (e.g., δ -58.79 vs. -63.39 ppm in ) emphasize the importance of internal standards (e.g., CFCl₃) and solvent calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.